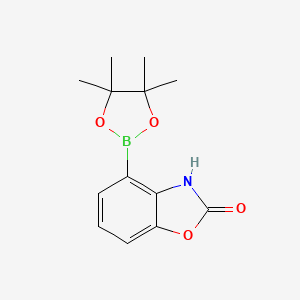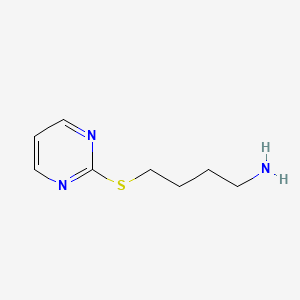
tert-butyl 2-(N-methylacetamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(N-methylacetamido)acetate, also known as N-methyl-2-tert-butylacetamidoacetic acid, is a synthetic organic compound commonly used in the laboratory for various research applications. It is a white, crystalline solid with a molecular weight of 198.26 g/mol. This compound is typically used in the synthesis of other organic compounds, as well as for its various scientific research applications.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(N-methylacetamido)acetate is widely used in scientific research applications. It is commonly used as a non-ionic surfactant in various biochemical and physiological studies. It is also used as a reagent in the synthesis of other organic compounds, such as amides and esters. Additionally, it is used as a catalyst in the synthesis of organic compounds.
Mecanismo De Acción
Tert-butyl 2-(N-methylacetamido)acetate acts as a non-ionic surfactant, which means that it is able to reduce the surface tension of aqueous solutions. This allows it to increase the solubility of hydrophobic molecules, thus making them more accessible to biochemical and physiological studies. Additionally, it is able to form hydrogen bonds with other molecules, which allows it to act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
Tert-butyl 2-(N-methylacetamido)acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of hydrophobic molecules, thus making them more accessible to biochemical and physiological studies. Additionally, it has been shown to act as a catalyst in various chemical reactions, which can increase the efficiency of the reaction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 2-(N-methylacetamido)acetate has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a non-toxic compound, which makes it safe to use in laboratory experiments. However, it is important to note that it is a highly reactive compound, which can lead to unwanted side reactions. Therefore, it is important to be aware of the potential risks associated with its use.
Direcciones Futuras
There are a variety of potential future directions for the use of tert-butyl 2-(N-methylacetamido)acetate. One possible direction is the development of new synthetic methods for the production of organic compounds. Additionally, further research could be conducted to explore the potential biological and physiological effects of this compound. Finally, further research could be conducted to explore the potential applications of this compound in various industrial processes.
Métodos De Síntesis
Tert-butyl 2-(N-methylacetamido)acetate is typically synthesized using a two-step process. The first step involves the reaction of tert-butyl alcohol and N-methylacetamide, which results in the formation of 2-(N-methylacetamido)acetate. The second step involves the reaction of the 2-(N-methylacetamido)acetate with tert-butyl bromide, which results in the formation of tert-butyl 2-(N-methylacetamido)acetate.
Propiedades
IUPAC Name |
tert-butyl 2-[acetyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(11)10(5)6-8(12)13-9(2,3)4/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOXCPCHNUKDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(N-methylacetamido)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


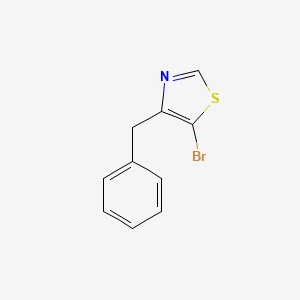

![Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B6603861.png)
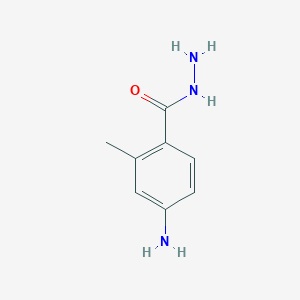
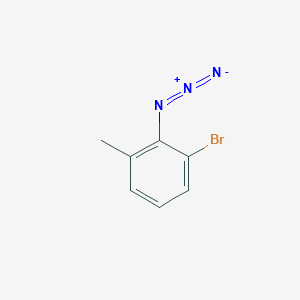
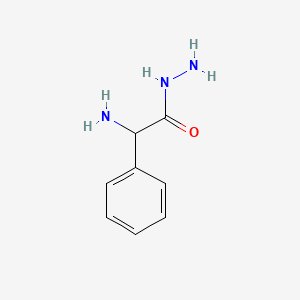
![N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B6603876.png)
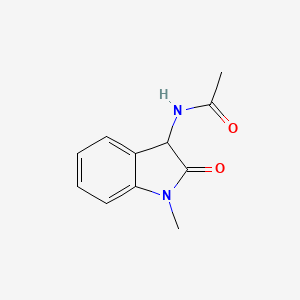
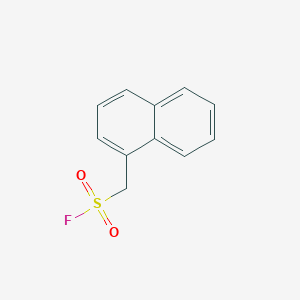
![tert-butyl 4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate, Mixture of diastereomers](/img/structure/B6603884.png)

